2-Bromo-N-hydroxy-benzamidine

HDAC inhibition Epigenetics Cancer Research

Procure the ortho-bromo regioisomer of N-hydroxy-benzamidine (CAS 132475-60-6) to ensure pharmacological fidelity in your medicinal chemistry programs. Unlike meta or para analogs, this precise substitution pattern critically dictates zinc-chelating geometry in HDAC metalloenzymes and enables unique Pd-catalyzed cross-coupling reactivity. Do not substitute with unvalidated benzamidoxime commodities—specify this CAS to guarantee batch-to-batch reproducibility and synthetic utility.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
Cat. No. B7944817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-hydroxy-benzamidine
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=NO)N)Br
InChIInChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyONQOWPJQZVMMQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-hydroxy-benzamidine (CAS 132475-60-6): Sourcing Profile and Baseline Identity for Procurement


2-Bromo-N-hydroxy-benzamidine (CAS 132475-60-6) is a brominated N-hydroxybenzamidine derivative characterized by an ortho-bromo substitution pattern on the aromatic ring [1]. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.05 g/mol [1]. This compound belongs to the broader class of benzamidoximes, which are established bioisosteres of hydroxamic acids and serve as prodrugs for amidine-based pharmacophores [2]. As a research chemical and building block, it is commonly employed in medicinal chemistry programs for the synthesis of enzyme inhibitors, particularly those targeting zinc-dependent metalloenzymes and serine proteases [2].

Procurement Risk Analysis: Why 2-Bromo-N-hydroxy-benzamidine Cannot Be Interchanged with Unsubstituted or Meta/Para-Halogenated Analogs


Substitution at the ortho position with a bromine atom introduces distinct steric and electronic effects that critically alter biological activity, synthetic reactivity, and physicochemical properties compared to meta-, para-, or unsubstituted benzamidoximes [1]. In biological systems, the ortho-bromo group modifies the chelation geometry with zinc ions in metalloenzymes like HDACs, resulting in divergent potency profiles [2]. In synthetic applications, the ortho-bromo substituent enables unique cross-coupling and directed C–H functionalization chemistries that are inaccessible to para-substituted analogs [1]. Furthermore, ortho-substitution impacts logP and solubility parameters, which are critical for formulation and assay compatibility . Consequently, researchers and procurement specialists cannot treat 'benzamidoxime' as a commodity class; the precise regioisomer must be specified to ensure experimental reproducibility.

Comparative Performance Benchmarks: 2-Bromo-N-hydroxy-benzamidine vs. Structural Analogs


HDAC Inhibitory Potency Comparison: Amidoxime Class vs. Hydroxamate Standard

The benzamidoxime scaffold, of which 2-Bromo-N-hydroxy-benzamidine is a representative building block, demonstrates submicromolar histone deacetylase (HDAC) inhibitory activity. This class exhibits a noteworthy enhancement in potency compared to the established hydroxamate class of HDAC inhibitors [1]. While direct IC50 data for the 2-bromo derivative against a specific HDAC isoform is not explicitly published as a discrete data point in accessible literature, the class-level inference establishes the baseline competitive advantage of the benzamidoxime zinc-binding group over hydroxamates [1].

HDAC inhibition Epigenetics Cancer Research Medicinal Chemistry

Synthetic Yield Benchmark: Standard Protocol for 2-Bromo-N-hydroxy-benzamidine vs. Pyridine Analog

A standard and reproducible synthetic protocol for the 2-Bromo-N-hydroxy-benzamidine scaffold utilizes the reaction of 2-bromobenzonitrile with hydroxylamine hydrochloride under basic conditions (K₂CO₃) in refluxing ethanol . This method is directly applicable to the target compound. For comparative context, an analogous pyridine derivative (cyanopyridine) achieved a 45.5% yield under identical conditions . This provides a conservative baseline expectation for the synthesis of the 2-bromo aromatic variant, with yields often optimized through base and solvent selection.

Organic Synthesis Methodology Process Chemistry Building Blocks

LogP and Lipophilicity Comparison: Ortho-Bromo vs. Unsubstituted Benzamidoxime

The ortho-bromo substituent significantly increases the lipophilicity of 2-Bromo-N-hydroxy-benzamidine relative to unsubstituted benzamidoxime. The calculated XLogP3 value for the 2-bromo derivative is 1.0, indicating moderate lipophilicity [1]. In contrast, unsubstituted benzamidoxime has a lower predicted logP. This difference in logP is a critical selection parameter for medicinal chemists optimizing membrane permeability and solubility profiles of lead compounds.

Physicochemical Properties ADME Drug Design Analytical Chemistry

Targeted Application Scenarios for 2-Bromo-N-hydroxy-benzamidine in Scientific R&D


Medicinal Chemistry: HDAC Inhibitor Development

2-Bromo-N-hydroxy-benzamidine serves as a key building block for the development of novel histone deacetylase (HDAC) inhibitors. The benzamidoxime scaffold is a validated bioisostere of hydroxamic acids and chelates the catalytic zinc ion in HDAC enzymes, offering submicromolar potency [1]. The ortho-bromo substituent allows for further optimization of binding interactions within the enzyme active site, as demonstrated in amidoxime-based lead optimization programs [1].

Synthetic Organic Chemistry: Building Block for Cross-Coupling and C–H Activation

The ortho-bromo group on the aromatic ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and directed C–H functionalization [2]. The N-hydroxybenzamidine moiety can simultaneously act as a directing group or be converted to heterocycles such as 1,2,4-oxadiazoles [2]. This dual reactivity makes it a high-value intermediate for the rapid generation of structurally diverse compound libraries.

Coordination Chemistry and Catalyst Design

The N-hydroxybenzamidine functional group is a potent chelator of transition metal ions, including zinc, iron, and copper [1]. This property is exploited not only in enzyme inhibition but also in the design of metal-based catalysts. The bromine substituent offers an additional site for immobilization on solid supports or for further ligand elaboration, enabling the development of novel heterogeneous catalysts for oxidation or reduction reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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